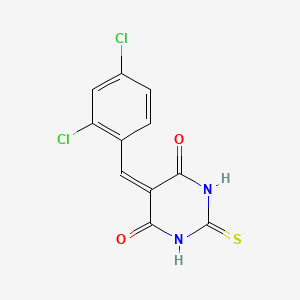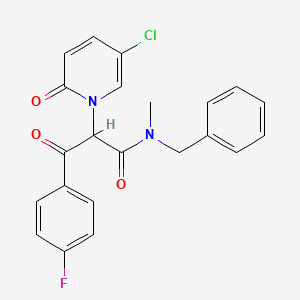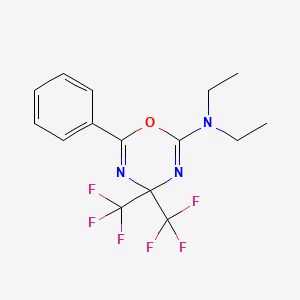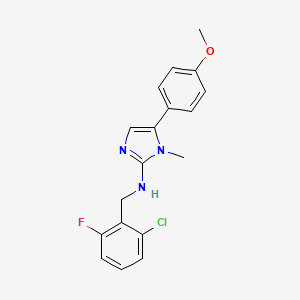
5-(2,4-dichlorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-dichlorophenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidinedione core with a thioxo group and a dichlorophenyl methylene substituent, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the pyrimidinedione ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichlorophenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-[(2,4-dichlorophenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-dichlorophenyl)methylene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 5-[(2,4-dichlorophenyl)methylene]-2-(4-phenyl-1-piperazinyl)-4(5H)-thiazolone
Uniqueness
Compared to similar compounds, 5-[(2,4-dichlorophenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione stands out due to its specific structural features and the presence of the thioxo group.
Properties
Molecular Formula |
C11H6Cl2N2O2S |
|---|---|
Molecular Weight |
301.1 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H6Cl2N2O2S/c12-6-2-1-5(8(13)4-6)3-7-9(16)14-11(18)15-10(7)17/h1-4H,(H2,14,15,16,17,18) |
InChI Key |
XTCAWNIMCNKJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(4-carbamoylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15020683.png)
![4-[2-(Benzenesulfonyl)ethyl]pyridine](/img/structure/B15020692.png)


![N'-[(E)-(4-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B15020707.png)
![2-Benzyl-6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020708.png)

![3-[(4-Iodophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B15020722.png)

![N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15020731.png)
![2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B15020732.png)
![6-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B15020735.png)
![Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate](/img/structure/B15020748.png)
![N~2~,N~2~'-(benzene-1,3-diyldimethanediyl)bis[N~1~-(2,4-dimethylphenyl)ethanediamide]](/img/structure/B15020753.png)
